molecular formula C12H9N3O2 B10845505 4H-1-Benzopyran-4-one, 7-(4H-1,2,4-triazol-4-ylmethyl)- CAS No. 331684-17-4

4H-1-Benzopyran-4-one, 7-(4H-1,2,4-triazol-4-ylmethyl)-

Cat. No.: B10845505
CAS No.: 331684-17-4
M. Wt: 227.22 g/mol
InChI Key: QNCWBRMMGXVBEU-UHFFFAOYSA-N
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Description

7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one is a heterocyclic compound that combines the structural features of triazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one typically involves the formation of the triazole ring followed by its attachment to the chromenone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a carboxylic acid or its derivative can yield the triazole ring . This is followed by a condensation reaction with a chromenone derivative to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully reduced triazole-chromenone compound .

Scientific Research Applications

7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways . The chromenone moiety may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Uniqueness: 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one is unique due to the combination of the triazole and chromenone moieties, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

CAS No.

331684-17-4

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

7-(1,2,4-triazol-4-ylmethyl)chromen-4-one

InChI

InChI=1S/C12H9N3O2/c16-11-3-4-17-12-5-9(1-2-10(11)12)6-15-7-13-14-8-15/h1-5,7-8H,6H2

InChI Key

QNCWBRMMGXVBEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN3C=NN=C3)OC=CC2=O

Origin of Product

United States

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